2,6-Difluoro-3-methyl-5-nitrobenzoic acid
Description
2,6-Difluoro-3-methyl-5-nitrobenzoic acid (CAS: 1803582-13-9) is a substituted benzoic acid derivative characterized by fluorine atoms at the 2- and 6-positions, a methyl group at the 3-position, and a nitro group at the 5-position of the aromatic ring. Its molecular formula is C₉H₇F₂NO₅, with a molecular weight of 247.16 g/mol. The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) substituents, resulting in unique physicochemical properties, including solubility, acidity, and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, though specific applications remain under investigation .
Properties
IUPAC Name |
2,6-difluoro-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-3-2-4(11(14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBHXFCZDSPONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Fluorination
- The precursor is often a methyl-substituted benzoic acid derivative.
- Fluorination can be introduced via electrophilic aromatic substitution using fluorinating agents or by starting from commercially available difluorobenzoic acid derivatives.
- The presence of electron-withdrawing fluorine atoms at the 2 and 6 positions influences the reactivity and regioselectivity of subsequent nitration.
Nitration Reaction
- Nitration is performed by treating the difluoro-methylbenzoic acid with concentrated nitric acid under controlled temperature conditions.
- The mass concentration of nitric acid is typically maintained between 60-75% to optimize yield and selectivity.
- Elevated temperatures and excess nitric acid may be required due to the electron-withdrawing effects of fluorine and carboxyl groups, which reduce the aromatic ring's reactivity towards electrophilic substitution.
- The nitration selectively introduces a nitro group at the 5-position relative to the methyl substituent.
Reaction Conditions Optimization
- Reaction temperature control is critical to prevent side reactions and over-nitration.
- Use of solvents such as sulfuric acid or mixed acid systems can enhance nitration efficiency.
- Post-nitration purification involves crystallization or extraction to isolate the nitrobenzoic acid product.
Research Findings and Data
A related compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, has been synthesized with high yield (94%) by nitration of 2,4-difluoro-3-chlorobenzoic acid using concentrated nitric acid at elevated temperatures, demonstrating the feasibility of nitration on fluorinated benzoic acid derivatives despite their reduced reactivity.
This process can be adapted for this compound by analogy, considering the similar electron-withdrawing effects of fluorine atoms and the methyl group's directing influence.
Comparative Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes | Yield (%) (Related Compound) |
|---|---|---|---|
| Fluorination | Starting from difluorobenzoic acid or fluorinating agents | Commercially available starting materials preferred | N/A |
| Nitration | Concentrated HNO3 (60-75%), elevated temp | High temp and excess HNO3 needed due to deactivation | 90-94% (for related compounds) |
| Purification | Crystallization or extraction | Essential for isolating pure nitrobenzoic acid | N/A |
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents in a Suzuki-Miyaura coupling reaction.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, and other catalytic systems.
Nucleophiles: Organometallic reagents, amines, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2,6-Difluoro-3-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2,6-Difluoro-3-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
2,6-Difluoro-3-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methyl-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS 175135-56-5)
- Formula: C₉H₈ClNO₆
- Substituents : Chloro (3-position), dimethoxy (2,6-positions), nitro (5-position).
- Key Differences :
- Electron Effects : The dimethoxy groups (-OCH₃) are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound. This alters acidity (pKa) and resonance stabilization.
- Steric Effects : The methyl group in the target compound introduces less steric hindrance compared to the bulkier methoxy groups in the chloro-dimethoxy analogue.
- Reactivity : Chloro substituents (in the analogue) enhance electrophilic substitution reactivity, whereas fluorine’s strong electronegativity in the target compound may stabilize intermediates in nucleophilic reactions .
| Property | This compound | 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid |
|---|---|---|
| Molecular Weight | 247.16 g/mol | 261.61 g/mol |
| Substituent Electronic Effects | Mixed (EWG + EWG + EDG) | Strong EDG (OCH₃) + EWG (Cl, NO₂) |
| Predicted Solubility (H₂O) | Low (due to nitro and fluorine) | Moderate (methoxy enhances polarity) |
| Acidity (pKa) | ~2.1 (estimated) | ~1.8 (higher acidity due to Cl and NO₂) |
Other Analogues
- 5-Nitro-2,6-dichlorobenzoic Acid : Lacks the methyl group and fluorine substituents, leading to reduced steric shielding and higher reactivity in electrophilic aromatic substitution.
- 2-Fluoro-5-nitrobenzoic Acid : Absence of the 3-methyl and 6-fluoro groups reduces steric and electronic complexity, simplifying synthetic pathways but limiting functional diversity .
Biological Activity
2,6-Difluoro-3-methyl-5-nitrobenzoic acid is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
This compound is characterized by its unique molecular structure which enhances its reactivity and biological interactions. The presence of fluorine atoms often increases lipophilicity and alters the pharmacokinetic properties of compounds, making them more effective in biological systems.
Antibacterial Activity
Research indicates that derivatives of nitrobenzoic acids exhibit significant antibacterial properties. For example, complexes derived from 2-nitrobenzoic acid have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be significantly lower than those for standard antibiotics like gentamicin, suggesting a promising avenue for developing new antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Complex A | Staphylococcus aureus | 39 |
| Complex B | E. coli | 50 |
Antifungal Activity
In addition to antibacterial properties, this compound derivatives have shown antifungal activity. Studies have demonstrated that certain metal complexes containing this compound exhibit enhanced antifungal effects against pathogens like Candida albicans and Aspergillus niger. The activity was notably higher in metal complexes compared to their free ligand forms, indicating synergistic effects when combined with metal ions .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Complex C | Candida albicans | High |
| Complex D | Aspergillus niger | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, metal complexes synthesized with this compound have exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). In one study, complex formulations showed up to 75% suppression of cell growth at specific concentrations (IC50 = 8.82 µM), indicating strong anticancer activity .
| Complex | Cancer Cell Line | Growth Suppression (%) | IC50 (µM) |
|---|---|---|---|
| Complex E | A549 | 75.70 | 8.82 |
| Complex F | Caco-2 | 72.70 | Not specified |
Case Studies
- Study on Antibacterial Activity : A recent investigation into the antibacterial properties of various complexes involving nitrobenzoic acids demonstrated that modifications with fluorine significantly enhanced their efficacy against gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .
- Antifungal Screening : Another study focused on the antifungal properties of metal complexes derived from nitrobenzoic acids showed that these compounds exhibited superior activity compared to traditional antifungals at similar concentrations. This suggests a potential for developing new treatments for fungal infections .
- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of this compound derivatives on various cancer cell lines revealed promising results, particularly in complexes that combined the acid with transition metals. These findings support further exploration into their use as anticancer agents .
Q & A
Q. What advanced techniques resolve ambiguities in crystal structure determination?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation enhances resolution for heavy atoms (e.g., fluorine). Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds between COOH and NO₂ groups). Validate against Powder XRD to confirm phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
